An In-depth Technical Guide to 1-(4-Acetylphenyl)-2-methyl-1-propanone
An In-depth Technical Guide to 1-(4-Acetylphenyl)-2-methyl-1-propanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Ketone
1-(4-Acetylphenyl)-2-methyl-1-propanone, identified by its CAS number 103931-20-0 , is a synthetic organic compound with a growing presence in the fields of pharmaceutical development and chemical synthesis.[1][2] Also known by synonyms such as 4-Isobutyrylacetophenone, this molecule possesses a unique structure featuring a propanone backbone with an acetylphenyl substituent.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety considerations, tailored for professionals in research and development.
The significance of this compound is twofold. Primarily, it has been investigated for its analgesic properties, showing potential for the development of new pain management therapies.[1][4] Secondly, its chemical structure makes it a valuable intermediate in organic synthesis, serving as a building block for more complex molecules, including heterocyclic compounds and other fine chemicals.[1] Notably, it is also recognized as a potential impurity that can arise during the manufacturing of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, making its study crucial for quality control in the pharmaceutical industry.[1]
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 1-(4-Acetylphenyl)-2-methyl-1-propanone are summarized in the table below.
| Property | Value | Source |
| CAS Number | 103931-20-0 | [1][2] |
| Molecular Formula | C12H14O2 | [1][2] |
| Molecular Weight | 190.24 g/mol | [1][2] |
| IUPAC Name | 1-(4-acetylphenyl)-2-methylpropan-1-one | [1][2] |
| Appearance | Colorless to Pale Yellow Semi-Solid | [3] |
| Canonical SMILES | CC(C)C(=O)C1=CC=C(C=C1)C(=O)C | [1][2] |
| InChI Key | OKDVJTURSCLUBA-UHFFFAOYSA-N | [1][2] |
| XLogP3 | 2.4 | [2] |
| Topological Polar Surface Area | 34.1 Ų | [2] |
Synthesis and Manufacturing Insights
The synthesis of 1-(4-Acetylphenyl)-2-methyl-1-propanone can be approached through several methods. The choice of a particular synthetic route is often dictated by factors such as starting material availability, desired yield, and scalability. Two commonly cited methods are the Mannich reaction and acetylation.[1]
A more detailed synthetic approach for a structurally similar compound, 1-(4-methylphenyl)-2-methyl-1-propanone, involves a Grignard reaction.[5] This procedure can be adapted for the synthesis of the target molecule.
Representative Synthesis Workflow: Grignard Reaction
The following diagram illustrates a plausible synthetic pathway for a related compound, which can be conceptually applied. This method involves the reaction of a Grignard reagent with a nitrile.
Caption: Conceptual Grignard reaction workflow for synthesis.
Detailed Experimental Protocol (Adapted from a similar synthesis)
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Grignard Reagent Preparation : To a mixture of 4.8 g of magnesium turnings and a few crystals of iodine in 200 ml of anhydrous ether, 24.6 g of 2-bromopropane is added.[5] The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
-
Addition to Nitrile : A solution of 23.4 g of p-tolunitrile (this would be substituted with a suitably protected 4-cyanobenzaldehyde derivative for the target molecule) in ether is added to the Grignard reagent over a period of 15 minutes, maintaining the temperature at approximately 30°C.[5]
-
Reaction and Workup : The mixture is stirred at room temperature for 32 hours and then refluxed for 3 days.[5] Following this, the reaction is quenched with dilute sulfuric acid.
-
Extraction and Purification : The aqueous layer is extracted with ether. The combined organic layers are dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[5]
Analytical Characterization
The identity and purity of 1-(4-Acetylphenyl)-2-methyl-1-propanone are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the analysis of this compound and its impurities.[6] A typical mobile phase would consist of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[6]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separation and identification. The compound can be analyzed on a high-resolution fused silica capillary GC column, with mass spectrometry used for detection and structural elucidation.[7]
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton of the isobutyryl group, and the methyl protons of the acetyl and isobutyryl groups. |
| ¹³C NMR | Resonances for the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the isobutyryl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone groups and aromatic C-H stretching. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of 190.24, along with characteristic fragmentation patterns. |
Applications in Research and Drug Development
Potential as an Analgesic Agent
Research has indicated that 1-(4-Acetylphenyl)-2-methyl-1-propanone exhibits significant analgesic properties.[1] It has been evaluated for its efficacy in pain management, suggesting its potential as a lead compound for the development of new pain relief medications.[1][4] The proposed mechanism of action may involve the modulation of pain pathways, although further detailed studies are required to fully elucidate its biological effects.[1][4]
Role as a Synthetic Intermediate
The presence of two ketone functionalities and an aromatic ring makes 1-(4-Acetylphenyl)-2-methyl-1-propanone a versatile intermediate in organic synthesis.[1] It can serve as a precursor for the synthesis of various complex molecules, including:
-
Heterocycles: These are cyclic compounds containing atoms of at least two different elements in their rings. Many biologically active molecules are heterocycles.
-
Fine Chemicals: These are pure, single substances that are produced in limited quantities and have specific applications, often in the pharmaceutical or agrochemical industries.[1]
The following diagram illustrates the central role of this compound as a synthetic intermediate.
Caption: Applications of 1-(4-Acetylphenyl)-2-methyl-1-propanone.
Safety and Handling
Based on available GHS classification data, 1-(4-Acetylphenyl)-2-methyl-1-propanone is considered harmful if swallowed.[2] While specific, comprehensive safety data for this compound is limited, general precautions for handling chemical reagents should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
First Aid: In case of ingestion, seek immediate medical attention.[8] If inhaled, move to fresh air.[8] In case of skin or eye contact, flush with plenty of water.
It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
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PubChem. 1-(4-Acetylphenyl)-2-methyl-1-propanone. Retrieved from [Link]
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Pharmaffiliates. CAS No : 103931-20-0 | Product Name : 1-(4-Acetylphenyl)-2-methyl-1-propanone. Retrieved from [Link]
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PrepChem. Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 1-Propanone, 2-methyl-1-(4-methylphenyl)-. Retrieved from [Link]
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Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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CFS Fibreglass Supplies. SAFETY DATA SHEET ACETONE. Retrieved from [Link]
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